

A Comparative Guide to 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol Reference Materials

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Compound of Interest

Compound Name: 2-(4-Benzhydrylpiperazin-1-yl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference materials for 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol, a critical compound for quality control and impurity profiling in the pharmaceutical industry. This compound is recognized as Cetirizine Related Compound B by the United States Pharmacopeia (USP), highlighting its importance in the manufacturing of the widely used antihistamine, Cetirizine.^{[1][2]} The selection of a high-quality, well-characterized reference standard is paramount for ensuring the accuracy and reliability of analytical data, ultimately contributing to the safety and efficacy of the final drug product.

Comparison of Key Performance Characteristics

The quality of a reference material is defined by a set of key performance characteristics, which are determined through rigorous analytical testing. Below is a comparative summary of typical specifications for 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol reference materials from three representative suppliers.

Feature	Supplier A (Certified Reference Material)	Supplier B (Pharmaceutical Secondary Standard)	Supplier C (Research Grade)
Purity (by HPLC)	≥ 99.8%	≥ 99.5%	≥ 98.0%
Identity	Confirmed by ¹ H NMR, ¹³ C NMR, and MS	Confirmed by ¹ H NMR and MS	Confirmed by ¹ H NMR
Water Content (by Karl Fischer)	≤ 0.2%	≤ 0.5%	Not specified
Residual Solvents (by GC-HS)	Meets USP <467> requirements	Meets USP <467> requirements	Not specified
Traceability	Traceable to NIST primary material	Characterized against a primary standard	Not specified
Certification	ISO 17034, ISO/IEC 17025	Manufactured under cGMP	N/A
Certificate of Analysis (CoA)	Comprehensive CoA with all data	CoA with key analytical data	Basic specification sheet

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol reference materials.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the reference material and to identify and quantify any impurities.
- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.

- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 230 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A solution of the reference material is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the reference material.
- Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments: ^1H NMR and ^{13}C NMR spectra are acquired.
- Sample Preparation: Approximately 10-20 mg of the reference material is dissolved in 0.75 mL of the deuterated solvent.
- Analysis: The chemical shifts, coupling constants, and integration of the observed signals in the ^1H and ^{13}C NMR spectra are compared with the expected structure of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol.

Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the reference material.

- Instrumentation: A mass spectrometer, typically coupled with a liquid chromatograph (LC-MS) or with a direct infusion source.
- Ionization Technique: Electrospray Ionization (ESI) in positive mode.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared with the calculated molecular weight of 2-[4-(Diphenylmethyl)piperazin-1-yl]ethanol ($C_{19}H_{24}N_2O$, MW = 296.41).^[1]

Water Content Determination by Karl Fischer Titration

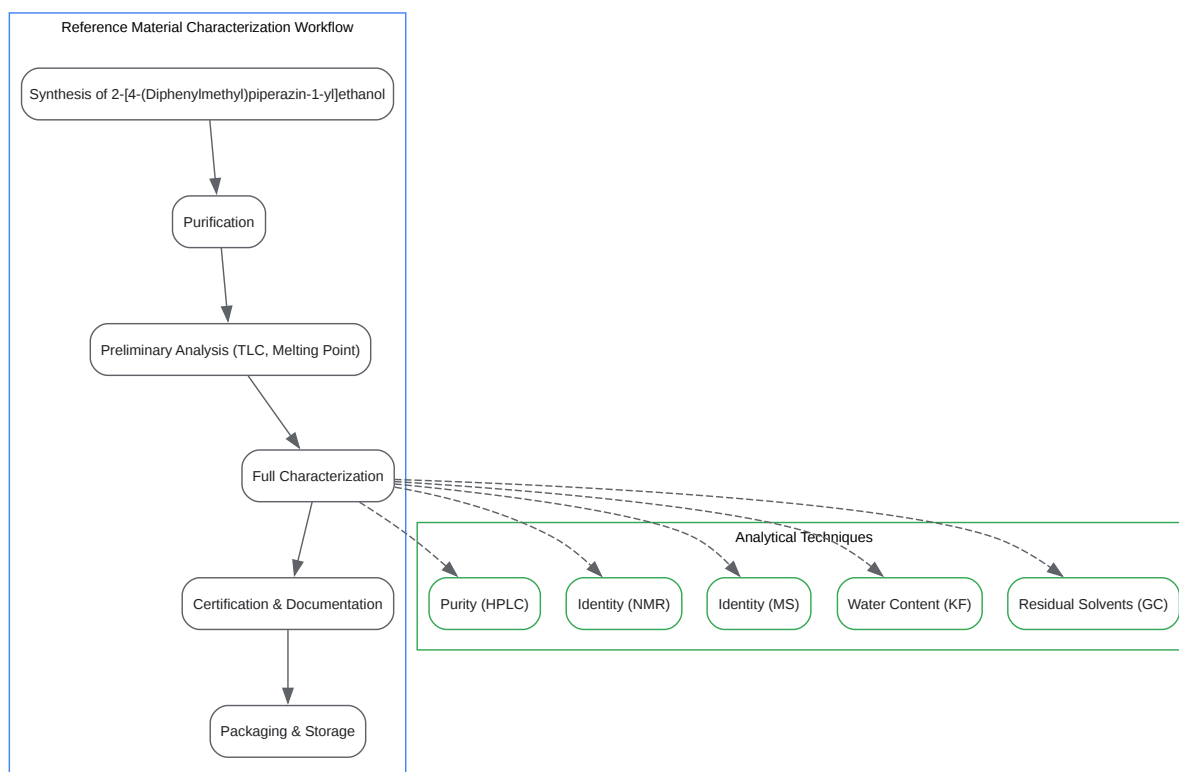
- Objective: To quantify the amount of water present in the reference material.
- Instrumentation: A coulometric or volumetric Karl Fischer titrator.
- Method: A known amount of the reference material is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected electrochemically.
- Calculation: The water content is calculated as a percentage of the total mass of the sample.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

- Objective: To identify and quantify any residual solvents from the manufacturing process.
- Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
- Method: The reference material is weighed into a headspace vial and heated to a specific temperature to allow volatile solvents to partition into the headspace gas. A sample of the headspace is then injected into the GC.
- Analysis: The retention times of any observed peaks are compared to those of known solvent standards. The concentration of each solvent is calculated and compared against the limits specified in USP <467>.

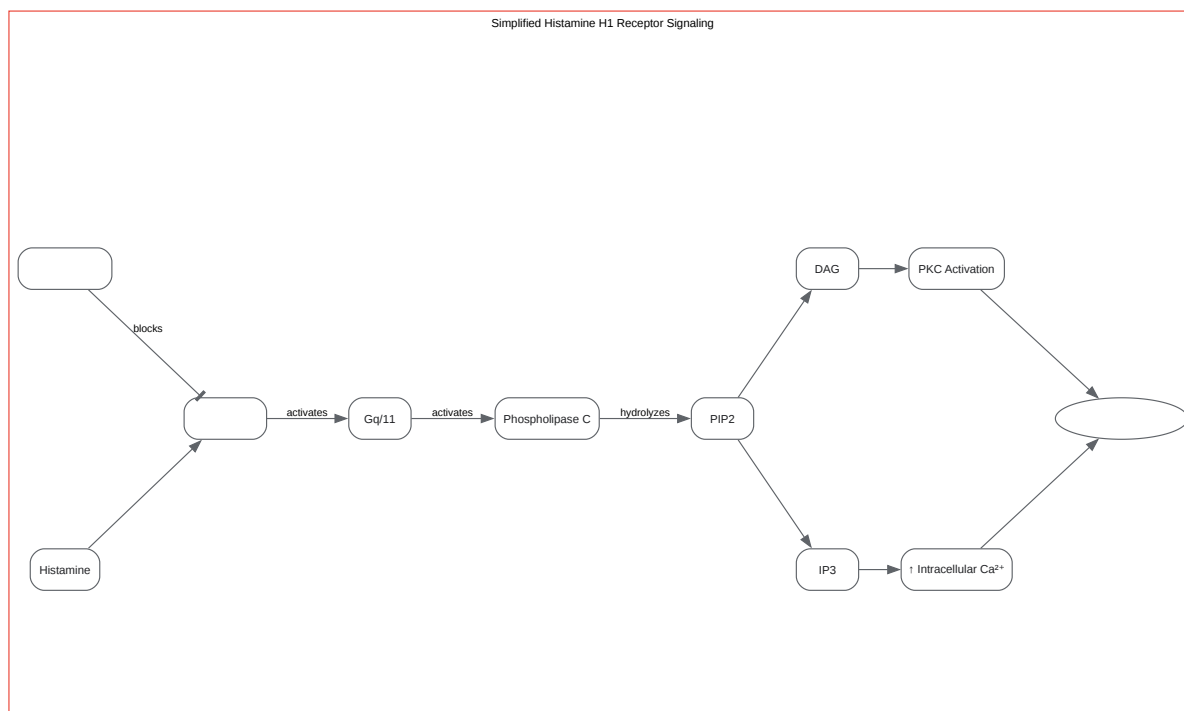
Visualizing Key Processes

To further clarify the context and application of this reference material, the following diagrams illustrate a typical workflow and a relevant biological pathway.



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Caption: Workflow for the characterization of a reference material.



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Caption: Simplified signaling pathway of the H1 receptor, the target of Cetirizine.

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References

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